7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid

説明

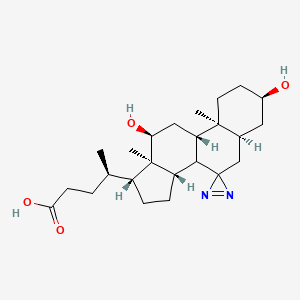

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid is a complex organic compound with the molecular formula C24H38N2O4 and a molecular weight of 418.57 g/mol . This compound is characterized by its unique structure, which includes both azo and dihydroxycholanic acid moieties. It is often used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-alpha,12-alpha-dihydroxycholanic acid with an azo compound under specific conditions to introduce the azo group at the 7th position. The reaction conditions often include the use of solvents like chloroform or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the azo group to amines.

Substitution: This reaction can replace one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

科学的研究の応用

Biological Activities

Research indicates that 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth. It functions by targeting specific recombination enzymes in bacteria, which are crucial for their reproduction and genetic diversity .

- Holliday Junction Stabilization : This compound can stabilize Holliday junctions, which are critical intermediates in DNA recombination processes. Stabilization of these structures can lead to potential applications in gene therapy and genetic engineering .

- Potential as an Antibiotic : By inhibiting the activity of tyrosine recombinases involved in bacterial chromosome segregation, this compound presents a novel approach to antibiotic development .

Antibiotic Development

The unique mechanism of action of this compound makes it a candidate for developing new antibiotics that target resistant bacterial strains. Its ability to trap intermediates during DNA recombination presents a strategic avenue for creating effective antimicrobial agents.

Biochemical Research

The compound is utilized in biochemical assays to study DNA recombination and repair mechanisms. Its role in stabilizing Holliday junctions allows researchers to explore genetic processes that are fundamental to cell division and genetic diversity .

Drug Design

Due to its structural properties, it serves as a scaffold for designing new peptidomimetics that can mimic its biological activities. This aspect is particularly relevant in the development of targeted therapies for bacterial infections .

Case Studies

Several case studies highlight the applications of this compound:

- Inhibition of Bacterial Growth : In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of Escherichia coli by targeting its recombination pathways .

- Stabilization of DNA Structures : Research has shown that this compound can stabilize Holliday junctions in vitro, providing insights into its potential therapeutic applications in gene therapy .

作用機序

The mechanism of action of 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the dihydroxycholanic acid moiety can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

7-Keto-3-alpha,12-alpha-dihydroxycholanic Acid: Similar structure but lacks the azo group.

3,12-Dihydroxy-7-oxocholanic Acid: Contains a keto group instead of an azo group.

7-Dehydrocholic Acid: Another derivative of cholanic acid with different functional groups

Uniqueness

The presence of both azo and dihydroxycholanic acid moieties in 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid makes it unique. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

生物活性

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic acid is a synthetic bile acid derivative that has gained attention for its potential biological activities. This compound is characterized by the presence of an azo group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is essential for understanding its biological function. The compound features:

- Azo Group : The azo linkage (–N=N–) can affect the compound's stability and reactivity.

- Hydroxyl Groups : The presence of hydroxyl groups at the 3 and 12 positions enhances solubility and potential interaction with biological membranes.

The biological activity of this compound may involve several mechanisms:

- Interaction with Membrane Receptors : The compound may bind to specific receptors on cell membranes, influencing signaling pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.

- Antioxidant Activity : The hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains, potentially making it useful in treating infections.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through modulation of inflammatory pathways.

- Cholesterol Regulation : As a bile acid derivative, it may play a role in cholesterol metabolism and regulation.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Cholesterol Regulation | Modulates cholesterol levels |

Case Studies

Several case studies have explored the effects of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in serum cholesterol levels, suggesting its potential as a therapeutic agent for hyperlipidemia.

- Case Study 2 : In vitro studies showed that the compound inhibited the growth of pathogenic bacteria such as Escherichia coli, indicating its potential as an antibacterial agent.

Research Findings

Recent findings highlight the significance of the azo group in enhancing the biological activity of bile acid derivatives. The incorporation of this functional group has been linked to increased binding affinity to biological targets and improved pharmacokinetic profiles.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-alpha,12-alpha-dihydroxycholanic Acid | No azo group | Moderate cholesterol regulation |

| 7,7-Dihydroxycholanic Acid | Lacks hydroxyl at position 12 | Lower antimicrobial activity |

| 7-Azo-3-alpha-dihydroxycholanic Acid | Azo group present | Enhanced antimicrobial effects |

特性

IUPAC Name |

(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,27-28H,4-12H2,1-3H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19+,21?,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWRCOKXOIIZPU-WCMXHQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676256 | |

| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86992-52-1 | |

| Record name | 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。